1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that features a pyrrolidine ring, a cyclohexyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles.
Attachment of the Cyclohexyl and Phenyl Groups: The cyclohexyl and phenyl groups are introduced through nucleophilic substitution reactions, where appropriate cyclohexyl and phenyl halides react with the pyrrolidine ring.
Formation of the Urea Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies to understand the structure-activity relationship of pyrrolidine derivatives.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the urea group are key functional groups that facilitate binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)carboxamide
Uniqueness
1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, the ethyl group, and the phenyl group in conjunction with the pyrrolidine ring and the urea group makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-21(16-9-5-3-6-10-16)19(24)20-15-13-18(23)22(14-15)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCJFNIFCTHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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